4-Methoxy-3-methylphenylacetone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

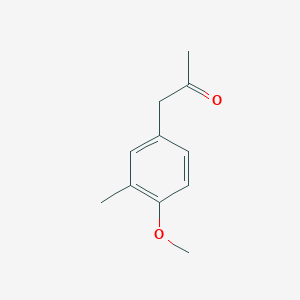

4-Methoxy-3-methylphenylacetone, also known by its IUPAC name 1-(4-methoxy-3-methylphenyl)acetone, is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to an acetone moiety. It is typically found as a colorless to pale-yellow liquid .

Vorbereitungsmethoden

4-Methoxy-3-methylphenylacetone can be synthesized through various methods. One common synthetic route involves the reaction of 4-methoxy-3-methylphenylacetonitrile with ethanolic sodium ethylate, followed by hydrolysis with aqueous sulfuric acid . Another method includes the conversion of this compound from 4-methoxy-3-methylphenylacetonitrile . Industrial production methods often involve multi-step reactions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Methoxy-3-methylphenylacetone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group, which is an activating group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-methylphenylacetone has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Research explores its potential in developing pharmaceuticals.

Industry: It is utilized in the production of fragrances and flavoring agents

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-methylphenylacetone involves its interaction with specific molecular targets and pathways. The methoxy group enhances its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-3-methylphenylacetone can be compared with similar compounds such as:

4-Methoxyphenylacetone: Similar structure but lacks the methyl group on the phenyl ring.

3-Methoxyphenylacetone: Similar structure but the methoxy group is positioned differently on the phenyl ring.

4-Methylphenylacetone: Similar structure but lacks the methoxy group. These comparisons highlight the unique reactivity and applications of this compound due to the presence of both methoxy and methyl groups.

Biologische Aktivität

Chemical Structure and Properties

The structural formula of 4-Methoxy-3-methylphenylacetone can be represented as follows:

Structural Features:

- Methoxy Group (–OCH₃) : Enhances electron density on the aromatic ring, potentially influencing reactivity.

- Methyl Group (–CH₃) : Positioned at the 3rd carbon of the aromatic ring, which may affect steric hindrance and biological interactions.

- Carbonyl Group (C=O) : Present in the ketone functional group, making it reactive towards nucleophiles.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Claisen Condensation : A reaction between esters and carbonyl compounds.

- Aldol Condensation : Involves self-condensation or condensation with other carbonyl compounds to form larger molecules.

These reactions typically require specific catalysts and conditions to yield the desired product efficiently .

Neurological Impact

Research into compounds with similar structures suggests that this compound may influence neurotransmitter systems. This could imply potential applications in neuropharmacology, although direct evidence of such effects for this specific compound is still lacking.

Case Studies and Research Findings

While direct case studies on this compound are sparse, related research provides insights into its potential applications:

- Antibacterial Activity : A study examined various aromatic ketones and their derivatives for antibacterial efficacy. Compounds with methoxy substitutions demonstrated significant inhibition of bacterial growth, suggesting that this compound could exhibit similar properties .

- Neuropharmacological Studies : Research on related compounds indicates that structural features can modulate neurotransmitter release and receptor interaction. This opens avenues for exploring this compound's role in neurological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights distinct properties and potential biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxyphenylacetone | Methoxy group on phenyl ring | Moderate antibacterial activity |

| 3-Methylphenylacetone | Methyl group on phenyl ring | Limited documented activity |

| 4-Hydroxy-3-methylphenylacetone | Hydroxy group instead of methoxy | Potentially different activity |

| 4-Ethoxy-3-methylphenylacetone | Ethoxy group instead of methoxy | Varying solubility properties |

Eigenschaften

IUPAC Name |

1-(4-methoxy-3-methylphenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBPLIJLGSKDTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595277 |

Source

|

| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16882-23-8 |

Source

|

| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.